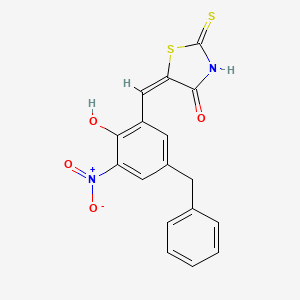

(5E)-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

(5E)-5-(5-Benzyl-2-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung, die zur Familie der Thiazolidinone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinonring, eine Benzyliden-Gruppe sowie Nitro- und Hydroxy-Substituenten umfasst. Sie hat aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen Interesse geweckt.

Eigenschaften

Molekularformel |

C17H12N2O4S2 |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

(5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H12N2O4S2/c20-15-12(9-14-16(21)18-17(24)25-14)7-11(8-13(15)19(22)23)6-10-4-2-1-3-5-10/h1-5,7-9,20H,6H2,(H,18,21,24)/b14-9+ |

InChI-Schlüssel |

PNGFBRVOYPBKLN-NTEUORMPSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)/C=C/3\C(=O)NC(=S)S3 |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=C3C(=O)NC(=S)S3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-5-(5-Benzyl-2-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on beinhaltet typischerweise die Kondensation von 5-Benzyl-2-hydroxy-3-nitrobenzaldehyd mit 2-Thioxo-1,3-thiazolidin-4-on. Diese Reaktion wird oft in Gegenwart einer Base, wie Natriumhydroxid oder Kaliumcarbonat, unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird anschließend durch Umkristallisation oder Chromatographie-Techniken gereinigt, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, beinhalten, um Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch kontinuierliche Flussreaktoren und automatisierte Reinigungssysteme beinhalten, um die Effizienz und Konsistenz zu verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(5E)-5-(5-Benzyl-2-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen antimikrobiellen und antimykotischen Eigenschaften untersucht.

Medizin: Als potenzielles entzündungshemmendes und Antikrebsmittel untersucht.

Wirkmechanismus

Der Wirkmechanismus von (5E)-5-(5-Benzyl-2-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die biologische Aktivität der Verbindung wird oft auf ihre Fähigkeit zurückgeführt,

Enzyme zu hemmen: wie Cyclooxygenase (COX) im Fall von entzündungshemmender Aktivität.

Apoptose zu induzieren: in Krebszellen durch Interaktion mit zellulären Signalwegen, die den Zelltod regulieren.

Mikrobielle Zellwände zu stören: was zu antimikrobiellen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

(5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Studied for its anticancer activity and potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of (5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antimicrobial properties could be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(5E)-5-(4-Hydroxy-3-methoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on: Ähnliche Struktur, aber mit unterschiedlichen Substituenten.

(5E)-5-(3,4-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on: Enthält Methoxygruppen anstelle von Nitro- und Hydroxygruppen.

Einzigartigkeit

(5E)-5-(5-Benzyl-2-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on ist einzigartig aufgrund des Vorhandenseins sowohl von Nitro- als auch von Hydroxygruppen an der Benzyliden-Einheit, was seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen kann. Diese Kombination funktioneller Gruppen findet man nicht häufig in ähnlichen Verbindungen, was sie zu einem interessanten Gegenstand für weitere Forschung und Entwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.